2-Chloro-4-fluoro-3-methylbenzamide
Description
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C8H7ClFNO/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
XTYIAMAJRRJFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- The target compound’s fluoro group at position 4 may enhance metabolic stability compared to iodo or chloro substituents in analogs like the compound from . Fluorine’s small size and high electronegativity can improve membrane permeability and reduce off-target interactions.
- Chloro at position 2 is conserved across analogs, suggesting its role in stabilizing the aromatic ring via electron withdrawal.
Functional Group Impact :
- Benzamide vs. Benzonitrile : The benzonitrile analog () shares the same substituent positions but replaces the amide with a nitrile group. This substitution likely increases polarity and alters reactivity, as nitriles are more electrophilic than amides .
Crystallinity and Structural Studies :
- The methylsulfonyl group in ’s compound contributes to high crystallinity (mean C–C bond length: 0.005 Å), facilitating single-crystal X-ray analyses. The target compound’s methyl group may similarly aid in crystallization .
Physicochemical and Spectroscopic Properties
- Fluorescence: The methoxy-substituted benzamide () exhibits fluorescence at 450 nm, suggesting that electron-donating groups (e.g., OCH₃) enhance emission properties. In contrast, the target compound’s electron-withdrawing Cl and F groups may quench fluorescence, favoring applications in non-fluorescent assays .
- Solubility : The methylsulfonyl group in ’s compound improves water solubility compared to the target’s methyl group. However, the fluoro substituent in the target may partially offset this by increasing lipophilicity .
Preparation Methods
Synthesis of 2-Chloro-4-fluoro-3-methyltoluene
The synthesis of 2-chloro-4-fluoro-3-methyltoluene can be adapted from methods used to prepare structurally similar compounds. For instance, the diazotization and pyrolysis protocol described in CN110759806A for 2-chloro-4-fluorotoluene synthesis provides a foundational framework.
Procedure :
-
Diazotization : 3-Methyl-4-aminotoluene is treated with anhydrous hydrogen fluoride (HF) at 0–5°C, followed by sodium nitrite to form the diazonium salt.
-
Pyrolysis : Controlled thermal decomposition at 30–50°C yields 2-chloro-4-fluoro-3-methyltoluene. A two-stage heating process (30°C for 1.5–2 hours, then 50°C for 2.5–3 hours) minimizes byproduct formation.
Challenges :
-
Regioselectivity in electrophilic substitution requires precise temperature control.
-
Handling HF necessitates specialized equipment due to its corrosive nature.
Oxidation to Benzoic Acid
The methyl group at C3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic conditions.
Optimized Conditions :
-
Solvent : Water or dilute sulfuric acid.
-
Temperature : 80–100°C.
-
Yield : ~70–85% (extrapolated from analogous toluene oxidations).
Reaction :
Amidation via Acyl Chloride
The benzoic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.
Procedure :
-
Acyl Chloride Formation :
-
Conditions : Reflux in anhydrous dichloromethane for 4–6 hours.
-
-
Ammonolysis :
-
Yield : ~80–90% (based on similar benzamide syntheses).
-
Route 2: Nitration Followed by Functional Group Interconversion
Nitration of 2-Chloro-4-fluoro-3-methyltoluene
Nitration introduces a nitro group at the C5 position, enabling subsequent reduction to an amine and conversion to the amide. This approach mirrors the nitration step in CN114507142A, which employs 1,2-dichloroethane and nitric acid.
Procedure :
-
Nitration :
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
-
Amidation : The amine is acylated using acetic anhydride or directly converted to the amide via Hofmann rearrangement.
Advantages :
-
Nitration directs subsequent functionalization due to its strong meta-directing effects.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 3-Methyl-4-aminotoluene | 2-Chloro-4-fluoro-3-methyltoluene |
| Key Steps | Diazotization, oxidation, amidation | Nitration, reduction, acylation |
| Total Yield | ~60–70% | ~50–65% |
| Purification Challenges | HF handling, byproduct removal | Nitro group reduction selectivity |
| Scalability | Moderate (due to HF use) | High (standard reagents) |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing effects of chloro and fluoro groups dominate substitution patterns:
-
Chloro (C2) : Meta-directing, favoring substitution at C5.
-
Fluoro (C4) : Ortho/para-directing but weak due to high electronegativity.
Mitigation : Use directing groups (e.g., nitro) to temporarily override inherent substituent effects.
Purification of Polar Byproducts
Hydrolysis intermediates and inorganic salts (e.g., KMnO₄ residues) complicate isolation.
Solution : Liquid-liquid extraction with dichloromethane and water, followed by column chromatography.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
